

Quantum Chemical Insights into Dihydroxyfumaric Acid: A Technical Guide

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Compound of Interest

Compound Name: Dihydroxyfumaric acid hydrate

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Dihydroxyfumaric acid (DHF), a naturally occurring organic acid, has garnered significant attention for its role in biological systems and its potential as an antioxidant.^{[1][2]} This technical guide delves into the quantum chemical calculations that have elucidated the structural, thermodynamic, and reactive properties of DHF, providing a foundational understanding for its application in various scientific and therapeutic contexts.

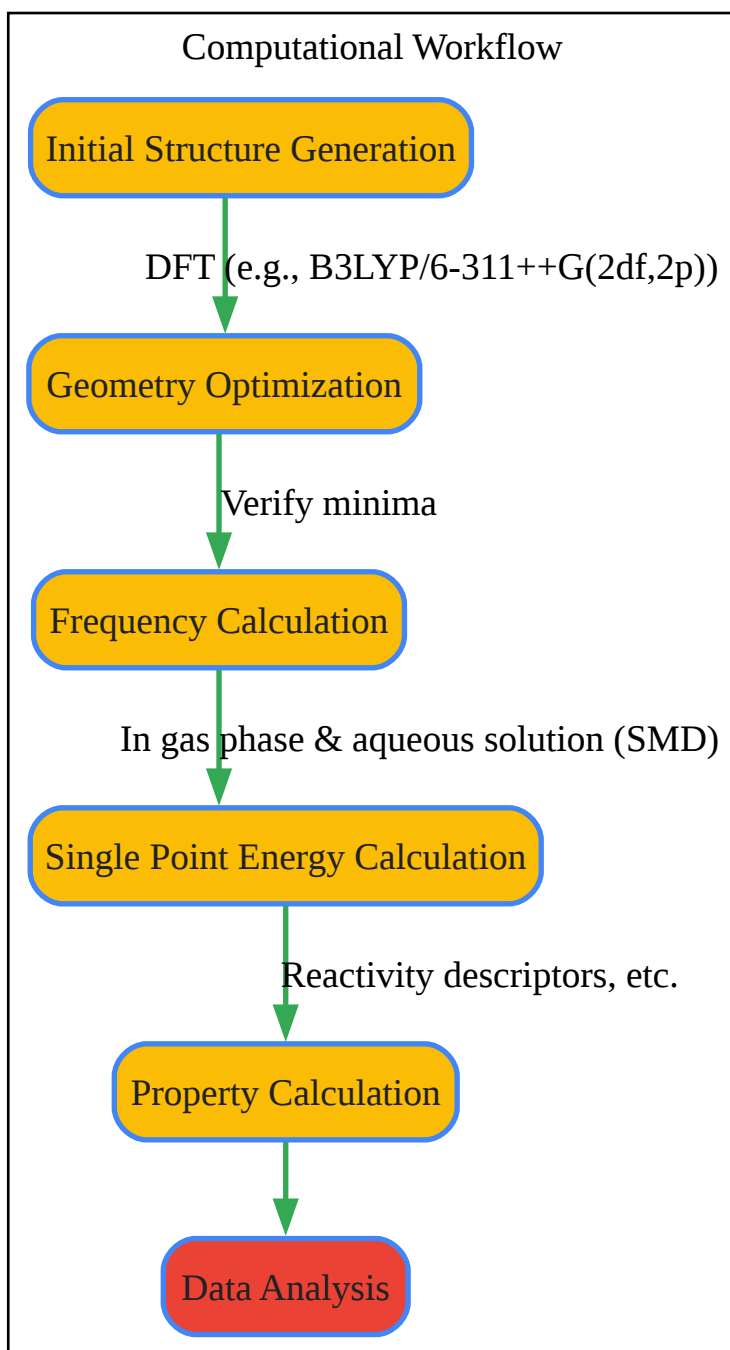
Theoretical Framework and Computational Methodology

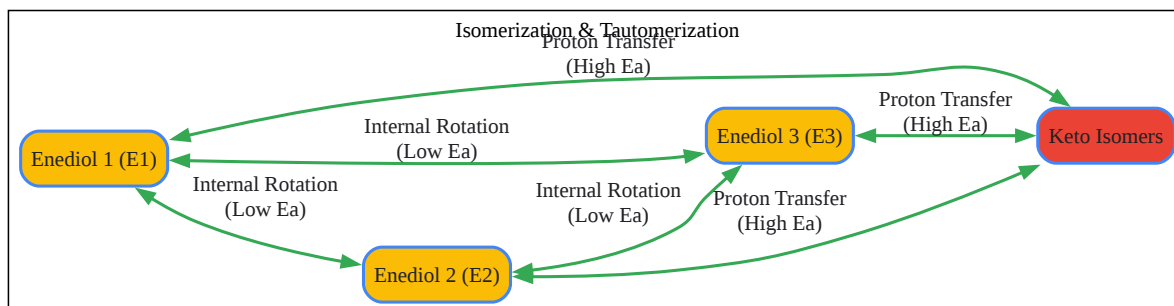
The insights presented herein are primarily derived from quantum chemical calculations based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Computational Approach

The core of the computational studies on dihydroxyfumaric acid involves the application of DFT to determine the optimized geometries, energies, and chemical reactivity descriptors of its various isomers. A prevalent level of theory employed is the B3LYP functional combined with the 6-311++G(2df,2p) basis set.^[3] Calculations have been performed in both the gas phase and in an aqueous medium to simulate biological conditions, often utilizing the Solvation Model based on Density (SMD).^[4]

The general workflow for these computational experiments can be summarized as follows:





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